Enhanced Antiproliferative Potency in Hypoxic A2780 Ovarian Cancer Cells
GEM-5 demonstrates a markedly superior antiproliferative effect in A2780 human ovarian cancer cells under hypoxic conditions compared to its parent compound, gemcitabine. While gemcitabine's efficacy is severely blunted by hypoxia, GEM-5 maintains potent activity [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.03 μM |
| Comparator Or Baseline | Gemcitabine: 1.38 μM |
| Quantified Difference | GEM-5 is 46-fold more potent than gemcitabine under hypoxia. |
| Conditions | A2780 human ovarian cancer cells under hypoxic condition; MTT assay; 72h incubation. |
Why This Matters
This 46-fold potency advantage under tumor-relevant hypoxic conditions demonstrates that GEM-5 overcomes a key mechanism of chemoresistance, making it a superior tool for studying hypoxia-driven cancer biology.
- [1] MedChemExpress. (n.d.). Gemcitabine (hydrochloride) Product Datasheet. Retrieved April 17, 2026, from Biotrend. View Source
- [2] Xu, Z., et al. (2021). A gemcitabine-based conjugate with enhanced antitumor efficacy by suppressing HIF-1α expression under hypoxia. Bioorganic & Medicinal Chemistry, 41, 116214. View Source
